Technical Guide: 3-Bromo-1,1,1-trichloropropane (CAS: 13749-37-6)
Technical Guide: 3-Bromo-1,1,1-trichloropropane (CAS: 13749-37-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 3-Bromo-1,1,1-trichloropropane, a halogenated hydrocarbon of interest in synthetic chemistry. The information is compiled to support research and development activities.
Chemical and Physical Properties
3-Bromo-1,1,1-trichloropropane is a dense, non-flammable liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Identification and General Properties
| Property | Value | Reference |
| CAS Number | 13749-37-6 | [1][2][3][] |
| Molecular Formula | C₃H₄BrCl₃ | [1][2] |
| Molecular Weight | 226.33 g/mol | [2][] |
| IUPAC Name | 3-bromo-1,1,1-trichloropropane | [1] |
| Synonyms | 1,1,1-Trichloro-3-bromopropane | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 113-114 °C (lit.) | [] |
| Density | 1.762 g/mL at 25 °C (lit.) | [] |
| Refractive Index (n20/D) | 1.513 (lit.) | |
| Vapor Pressure | 1.43 mmHg at 25°C | |
| Flash Point | 166 °F (74.4 °C) | |
| Solubility | No data available. Expected to be soluble in many organic solvents. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromo-1,1,1-trichloropropane.
Table 3: Spectroscopic Data References
| Spectrum Type | Available Data | Reference |
| ¹H NMR | Data available from commercial suppliers. | [1] |
| ¹³C NMR | Data available from commercial suppliers. | [1] |
| Mass Spectrometry | Data available in spectral databases. | [1] |
| Infrared (IR) Spectroscopy | Data available from commercial suppliers. | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 3-Bromo-1,1,1-trichloropropane is through the free-radical addition of bromotrichloromethane to ethylene.[5] This reaction is an example of an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the ethylene molecule.
General Experimental Protocol: Synthesis of 3-Bromo-1,1,1-trichloropropane
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Initiation: The reaction is initiated by a radical initiator, such as a peroxide or UV light, which generates a trichloromethyl radical from bromotrichloromethane.
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Propagation:
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The trichloromethyl radical adds to the ethylene double bond, forming a 3,3,3-trichloropropyl radical.
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This radical then abstracts a bromine atom from another molecule of bromotrichloromethane to yield the final product, 3-Bromo-1,1,1-trichloropropane, and regenerates a trichloromethyl radical to continue the chain reaction.
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Termination: The reaction is terminated by the combination of any two radical species.
A simplified logical workflow for this synthesis is depicted below.
Caption: Logical Workflow for the Synthesis of 3-Bromo-1,1,1-trichloropropane.
Safety and Handling
3-Bromo-1,1,1-trichloropropane is a chemical that requires careful handling. The available safety data indicates that it is an irritant.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference |
| Skin corrosion/irritation | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |
Handling Precautions:
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Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing vapors or mist.
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Avoid contact with skin and eyes.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Toxicological Data:
Biological Activity
Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with 3-Bromo-1,1,1-trichloropropane. Its primary utility appears to be as a chemical intermediate in organic synthesis.
Applications in Research and Development
Given its structure, 3-Bromo-1,1,1-trichloropropane can serve as a building block in organic synthesis. The presence of both bromine and chlorine atoms offers differential reactivity, and the trichloromethyl group can participate in various chemical transformations. One documented application is its use as a precursor in the synthesis of 3-bromo-1,1,1-trifluoropropane.[6]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety or handling guide. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols when handling this chemical.
References
- 1. 3-Bromo-1,1,1-trichloropropane | C3H4BrCl3 | CID 573283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
